Journal Name:Materials Advances
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Ultrasonic–biogenic synthesis of silver on anodized aluminum with superior antibacterial properties†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00366C
The design and fabrication of high-touch surfaces with antibacterial properties can reduce microbial burden and subsequent nosocomial infections in a hygiene critical environment. In the present study, biogenic silver nanoparticles (biogenic Ag-NPs) have been synthesized and deposited in situ on an anodized aluminum oxide surface using an ultrasound-assisted onion extract synthesis process. Morphological features and chemical composition have been characterized using scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDS), X-ray diffraction (XRD) spectroscopy, UV-Vis absorption spectroscopy and attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy. The biogenic Ag-NP-coated anodized aluminum exhibited 100% E. coli bacteria inactivation under 60 minutes of contact.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00335C
Polymer networks containing bottlebrush chains are emerging materials with exceptionally soft and highly tunable mechanical properties. However, such materials have not been extensively implemented in functional processing techniques such as three-dimensional (3D) printing. Here, we introduce a new design of soft and solvent-free polydimethylsiloxane (PDMS)-based thermoplastic elastomer which contains dangling and space-filling bottlebrush chains, featuring a yield stress and a rapid recovery after stress removal; both required for high spatial fidelity 3D printing. The developed material is composed of two copolymers; the main building block is a diblock copolymer with linear polystyrene (PS) block and bottlebrush PDMS block (PS-b-bbPDMS) while the second component is PS-b-PDMS-b-PS triblock, self-assembling to a physical network. This design provides independent tunability of each structural parameter on the molecular level, hence, macroscopic control of the materials' mechanical properties. Multiple self-supportive 3D structures with spanning elements are 3D printed at elevated temperatures using a developed material with a low shear modulus of G′ = 3.3 kPa containing 3 : 1 molar ratio of diblock to triblock copolymers without the need for volatile solvent, or post-treatment. This 3D printing compatible design opens new opportunities to utilize the distinctive mechanical properties of bottlebrush materials for applications such as soft tissue scaffolds, sensors, actuators, and soft robots.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00747B
Two dendrons with strong dipoles in the central corner were prepared in reasonable yields. Because of the dipole interaction present, the two dendrons were observed to self-assemble into dendrimer-like molecules, which then exhibited mesogenic phases upon thermal treatment. Due to the variation in the length of the central cores, the free pores that are fabricated by two dendrons are different to each other. From the Brunauer–Emmett–Teller (BET) isotherms, the free void space between two dendrons with the shorter central core was observed to be smaller than that for the dendron with a longer central core.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00715D
Bio-fabrication is an emerging area that involves the creation of tissue constructs with a hierarchical architecture. The essential requirements for fabricating a tissue construct are cells, biomaterial and bioactive molecules. Biomaterial selection is essential to support cell growth in a 3D microenvironment. Gelatin methacryloyl (GelMA) is a chemically modified form of gelatin biopolymer and has been extensively utilized for fabricating 3D tissue-engineered constructs. Photopolymerisation, thermal gelation or redox reaction are common methods to crosslink GelMA hydrogels. The ability of GelMA to undergo photopolymerisation is a promising aspect for tissue engineering since it facilitates the fabrication of dynamically tunable 3D crosslinked structures. As we see rapid advancement in tissue engineering and regenerative medicine, 3D bioprinting technology has paved the way for the fabrication of tissue constructs that can closely mimic the native tissue architecture. This review summarises the different methods for synthesizing GelMA and GelMA composite hydrogels and discusses their properties and applications in the field of tissue engineering. Further, the review focuses on applying GelMA hydrogel for fabricating various biomimetic tissues and organ constructs, such as cartilage, bone, cardiac tissue, skeletal muscle, and skin tissue, using a 3D bioprinting approach.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA90094K
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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00351E
Metal–organic frameworks (MOFs) have shown excellent potential for carbon dioxide capture applications due to their high sorption capacities and selectivities. However, MOFs are typically thermally insulating, and so thermal CO2 regeneration is challenging, especially on the large scales required in industry. This limitation can be overcome by inclusion of magnetic nanoparticles within the MOF structure, enabling rapid and energy efficient CO2 regeneration using induction heating. To this end we have developed novel magnetic framework composites (MFCs) comprised of MOF UTSA-16(Zn) (UTSA: University of Texas at San Antonio, a Zn-based MOF with citrate linkers) and Fe3O4 nanoparticles. Our work also addresses the sustainability and scalability challenges faced by MFCs required for industrial application, considering the use of inexpensive and widely-available materials. Herein we report a two-step procedure for preparing the MFCs. Firstly, a scalable single-step continuous hydrothermal synthesis method is used to produce highly pure, stable, and crystalline citrate-coated Fe3O4 nanoparticles (62% yield). The nanoparticles exhibit a uniform particle size (19 ± 11 nm) and a very high saturation magnetisation (78 emu g−1) compared with previously published citrate-coated Fe3O4 nanoparticles. Next, various concentrations (2.6–18.7 wt%) of these nanoparticles were incorporated into UTSA-16(Zn) via a rapid microwave-assisted direct-growth strategy (10 min) to form the MFCs (81–83% yield). The MFCs demonstrate high CO2 adsorption capacities (2.8–3.3 mmol g−1) and recyclability. In addition, the MFCs heat rapidly in an applied magnetic field for CO2 release, reaching regeneration temperatures in remarkably short times (e.g. 60 °C in 8 seconds). The MFCs developed in this work combine strong CO2 adsorption profiles and substantial regeneration heating capabilities, whilst being produced in a scalable and sustainable manner. The methods developed to prepare MFCs herein are also applicable to other MOFs, opening routes for a variety of sustainable MFCs to deliver impact for a range of applications across carbon capture and triggered release of other guest molecules.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00345K
The pressing problem of climate change on account of anthropogenic greenhouse-gas emissions underlines the necessity for carbon capture and utilisation technologies. Several heterogeneous catalyst systems allowing the conversion of waste CO2 into desirable products, such as methanol, have emerged as promising and potentially viable solutions to this perennial problem. In particular, composite catalysts based on hexanuclear zirconium metal–organic framework matrices have shown much promise in the direct conversion of CO2 into value-added and useful products. Herein, we critically review the literature in this area and relate differences in composition, defect chemistry, and structural characteristics, their reaction conditions with their performance and stability in the thermocatalytic hydrogenation of CO2 to methanol, on the basis of both experimental and theoretical studies. We also highlight the obstacles in directly comparing the performance of these systems for CO2 hydrogenation and suggest potential solutions and opportunities for further advancement.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00451A
We present an enhancement of optically triggered anti-microbial treatment based on visible to ultraviolet up-conversion emission in lanthanide-doped yttrium silicates. A series of Pr3+/Tm3+/Yb3+ co-doped Y2Si2O7 powders was synthesized and characterized, including determination of their crystal structure, morphology, and spectroscopic properties. The emphasis was put on the examination of the influence of lanthanide ion doping on the luminescence characteristics in the ultraviolet region of light, since the emission from this part of the spectra can be effectively used for decontamination purposes. Due to the additional Tm3+ doping into the Pr3+ containing Y2Si2O7 powders, we observed up-conversion emission lines in both UVA and UVC regions of spectra, while the solely Pr3+ doped materials gave only the emission in the UVC region. The synthesized luminescent powders were further used for decontamination experiments with three different types of pathogenic microorganisms (i.e., A. baumannii, S. aureus, and C. albicans) formed biofilms. The microbial cell viability studies demonstrated the higher deactivation efficiency for all investigated microbial species with the use of combined UVA and UVC irradiation generated by Pr3+ and Tm3+ co-doped phosphors. At the same time, the incorporation of Yb3+ ions could additionally offer an alternative NIR-to-UVA excitation pathway via a 980 nm laser diode, which is beneficial for deeper light penetration experiments.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00363A
Hydroxyapatite (HAp)-based biomaterials are well-established for biomedical applications due to their extensive research work and clinical track record. Recent efforts have been focusing on the development of enhanced HAp systems, through combination with other materials, growth factors, and cells. However, manufacturing reproducible materials and process scalability are still major challenges. 3D printing emerged in the last decade as a technology that allows obtaining complex structures, using HAp as a core material or by incorporating it in other organic or inorganic matrices to obtain high resolution and on-demand production. While this approach has potential, there are limitations associated with the HAp characteristics (such as particle size distribution, size, crystallinity and morphology) used during printing that need to be overcome. In this context, manufacturing high volumes of HAp with uniform properties can be achieved using continuous production, which allows for the development of highly tailored materials that can be used for 3D-printing. This review discusses the latest trends in HAp production-derived performance materials. Moreover, it fills the gap in current papers by exploring the steps required for research–clinical–industry transitions.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00773A
Chirality is ubiquitous in nature from the macroscopic to microscopic scale, and plays an important role in life. Natural bone combines stiffness and toughness, and is formed by assembling collagen and minerals with a chiral mesostructure from the atomic to macroscopic scales. Bone inspired bio-scaffolds have been extensively investigated to construct the microenvironment closest to bone structure, including roughened surface, three dimensional structure and hierarchical structure. However, the chiral hierarchical structure is not reflected in the current bone repair materials. Here, we designed a bone repair scaffold chiral mesostructured hydroxyapatite on corallite (CMHAP@CL) for osteogenesis promotion in vivo, which integrates a three-dimensional porous structure, hierarchical structure and chiral mesostructure. The CMHAP films with thicknesses of ∼13.6 μm were grown on 3D microporous (aperture 100–300 μm) CL substrates with chiral hierarchical structures ranging from the atomic to macro scale. We found that the L-CMHAP@CL scaffolds synthesized with L-tartaric acid accelerated angiogenesis and osteogenesis, whereas the D-CMHAP@CL and Ach-MHAP@CL scaffolds synthesized with D-tartaric acid and free chiral molecule had a weaker effect. This chiral selectivity was speculated to be derived mainly from the bioadaptivity between the space configuration of the osteoblast and the chiral hierarchical structure. These findings will facilitate the development of the design of biomaterials for bone regeneration and clinical application.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00129F
The incidence and mortality rates of respiratory diseases have been steadily increasing over the years, leading to the development of diverse diagnosis and treatment methods. Gel materials exhibit intricate structures and possess unique biological properties, making them a valuable resource in medical applications. Various types of gel materials demonstrate excellent biocompatibility, permeability and antibacterial activity, rendering them extensively used in drug delivery, release systems, anti-inflammatory and anti-infective therapies, tissue regeneration promotion, and wound healing. In this comprehensive review, we provide an overview of respiratory diseases and classify gel materials accordingly. Subsequently, we focus on the current state of gel applications in diagnosing and treatment of respiratory diseases, elaborating on the mechanisms behind the utilization of gel materials. Furthermore, we identified the limitations in the existing research of gels in respiratory diseases and anticipate their future clinical application, which promises a novel strategy for the diagnosis and treatment of respiratory diseases.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00654A
Chemical unit co-substitution is a very effective strategy to improve the properties of phosphors. Due to the mismatch of the radii between substituted ions, unexpected properties are usually produced. Such properties are of profound significance to expand the research field. In this study, Mg2+–Ti4+ in Li2Mg3TiO6:Cr3+ was replaced by Al3+–Al3+ and Ga3+–Ga3+, while the charge balance was maintained. Ion substitution changed the crystal field environment of activator ions, which increased the luminescence intensity by 180% and 184% respectively, accompanied by a slight decrease in thermal stability. In addition, the quantum efficiency was increased from 35.1% to 73.1%. The electroluminescence spectrum of the encapsulated pc-LED was examined, and the overlap with the absorption profile of the phytochrome Pfr was 61%. In order to verify the application prospects of far-red phosphor a 15 day rice growth experiment was set up to detect surface traits, soluble sugars, soluble proteins, and the expression of OsphyA and OsCBF3 genes. It was demonstrated that rice had significant resistance enhancement under far-red light irradiation.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00382E
Photodynamic therapy, a non-invasive tumor treatment method, selectively kills tumor cells through reactive oxygen species (ROS) generated by photosensitizers. However, traditional photodynamic therapy merely utilizes the limited oxygen in the tumor microenvironment as the source of ROS, resulting in insufficient ROS for activating the eradication of tumors. Meanwhile, given that most photosensitizers bear potently hydrophobic planar conjugate structures which are prone to aggregate spontaneously in water, the efficiency of producing ROS will be reduced upon aggregation caused quenching (ACQ). Thereby, the development of photodynamic therapy is limited by the above two bottlenecks. Metal organic frameworks (MOFs) were reported to possess ample potential for photodynamic therapy in cancer treatment, where diverse metal ions converted the overexpressed endogenous hydrogen peroxide in tumor tissues into ROS via Fenton reactions/Fenton-like reactions, which effectively surmounted the hypoxic environment of tumors and avoided the immunosuppression and treatment resistance in such a state. Moreover, the unique pores of MOFs could inhibit the ACQ effect of photosensitizers in the physiological environment via steric effects, ultimately improving the efficacy of photodynamic therapy. Furthermore, MOFs could co-load photosensitizers and chemotherapeutic drugs, which will release both counterparts to synergistically kill tumor cells after the degradation of MOFs in the tumor microenvironment. In general, MOFs are a promising “synergy motor” nanoplatform for overcoming the bottleneck issues of photodynamic therapy. We believe that this work will provide a new insight into tumor photodynamic therapy.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00518F
Metal–organic frameworks (MOFs) have a wide range of optoelectronic and photochemical applications, many of which are directly dependent on their excited states. Computational modelling of excited state processes could aid the rational design of effective catalysts, but simulating MOFs in their excited state is challenging. This is due to the inherent molecule/crystal duality of MOFs, their large and diverse unit cells, and the unfavourable scalability of quantum chemical methods. However, periodic and cluster models have been developed and applied to characterise the excited states of MOFs and their properties, such as charge transfer, luminescence, and photocatalytic mechanisms. Additionally, embedding techniques provide a means of explicitly incorporating the crystal environment in such models. Although many high-quality reviews have assessed computational modelling in MOFs, most have focused on the study of ground-state electronic properties. In this perspective, we focus on the computational methods available to describe the excited states of MOFs from the molecular, periodic, and embedding perspectives. To illustrate the performance of cluster and periodic models, we compare the results obtained using both approaches at different levels of theory for an exemplary MOF. We also analyse examples from modelling relevant photochemical and photophysical including charge transfer, exciton effects, chemosensing, host–guest mechanisms, thermally activated delayed fluorescence and room temperature phosphorescence. Additionally, we show how such methods can be applied to predict MOF-based photocatalytic CO2 reduction to value-added chemicals. We emphasise the advantages and limitations of current methodologies, as well as the potential for utilising databases and machine learning models in this context.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00535F
The quantitative Read-Across Structure–Property Relationship (q-RASPR) is a novel method for the property predictions derived from the integrated concept of both similarity-based predictions (i.e., Read-Across or RA) and statistical modelling-based predictions (i.e., Quantitative Structure–Property Relationship or QSPR). The main performance index of ammunition used in air-to-air and underwater weapons is the detonation heat energy. In the present work, we have applied the q-RASPR modeling approach and various Machine Learning (ML) algorithms to predict the detonation heat (an intrinsic property) of different N-containing compounds. The data set was collected from the literature, curated, and further divided into training and test sets using the Euclidean distance-based algorithm. The feature selection was done on the basis of internal validation metrics of Genetic Algorithm (GA) models. A Multiple Linear Regression (MLR) QSPR model with 6 descriptors was selected, and the model features were used to calculate the similarity and error-based RASPR descriptors. The RASPR descriptor matrix was then merged with the features of the QSPR model. A grid search was performed for the selection of a combination of descriptors which were then subjected to Partial Least Squares (PLS) regression to obviate the inter-correlation among the descriptors. We have also employed various ML algorithms by optimizing the hyperparameters based on a cross-validation approach and compared the final test set prediction results. The PLS q-RASPR model was selected to be the best model based on the external validation metrics and it also shows enhanced prediction quality using 2D-descriptors compared to the previous model reported with 3D-descriptors. The developed model can be used for the detection of the detonation heat of compounds containing nitrogen with an effective performance.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00691C
This research reports a pioneering approach to humidity sensing by leveraging the unique properties of 2D hexagonal mesoporous COK-12 (Centrum voor Oppervlaktechemie & Katalyse-12/Center for Surface Chemistry & Catalysis – 12). In this research, the utilization of these innovative COK-12 structures showcases their potential for advancing humidity-sensing technology, marking a significant stride in the field of surface chemistry and catalysis. We investigated how electrical resistance changes in (x-WO3)/COK-12 (with x = 0%, 1%, 3%, 6%, and 9%) with varying humidity levels. The samples containing diverse tungsten concentrations in COK-12 were synthesized by a hydrothermal method and characterized using appropriate tools. The results demonstrate the successful integration of tungsten ions into COK-12, maintaining its distinctive hexagonal mesoporous structure and high specific surface area (864 m2 g−1). Tungsten-doped COK-12 humidity sensors exhibit great sensitivity and response speed due to modified conductivity under humid conditions, enhancing moisture measurement precision. Notably, the 6%-WO3/COK-12 sensor exhibits a linear correlation between relative humidity and electrical resistance, signifying strong sensitivity. The sensor displays a significant 4.3 orders of magnitude resistance shift, with rapid 12 s response and 11 s recovery times. These findings enhance our understanding of COK-12's humidity sensing capabilities, opening avenues for diverse applications like environmental monitoring, weather forecasting, and industrial processes including catalysis, adsorption, and drug delivery.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA90093B
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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA90092D
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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA90091F
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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00333G
The agglomerative effect of graphite in polymeric materials is the main reason for the limited properties of such composites. In this work, amorphous cardo-polyetherketone (PEK-C) with excellent solubility was used to produce PEK-C/graphite composites via a precipitation method. The results illustrated that a uniform distribution of graphite was achieved in the PEK-C matrix, which completely displayed the dual properties of graphite. On the one hand, graphite was used as a filler to improve the mechanical properties of the material. On the other hand, graphite acted as a lubricant, which optimized the tribological properties. According to the time–temperature equivalence principle, at shorter test times, graphite hindered the initiation and propagation of cracks, which made the non-notched impact strength increase by 35.7%. At longer test times, graphite eliminated internal stress by facilitating segment motion, which prevented premature fracture and improved the tension toughness and strength of the composites. The morphologies of the dispersed phase were directly related to the viscoelastic properties of the composites, which allowed improvement of the lubrication and wear-resisting performance of the composites prepared via the precipitation method. This paper not only proposes a simple and facile technology to produce PEK-C/graphite composites, which could be used in industrial applications to save energy and reduce CO2 emissions, but also emphasizes the importance of the state of the dispersed phase distribution. It is a typical example for understanding the relationship between structures and properties.
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